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molecular formula C7H9IN2O2 B2482505 ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 799835-39-5

ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2482505
M. Wt: 280.065
InChI Key: VKQPNWRQKHYCFP-UHFFFAOYSA-N
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Patent
US07906656B2

Procedure details

134 g (0.478 mol) of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate were initially charged in 850 ml of ethanol, and a solution of 29.5 g (0.526 mol) of KOH in 340 ml of water was added dropwise. After 2 days of stirring at room temperature, the mixture was concentrated, the residue was taken up in water and extracted with ethyl acetate and, after separation, the aqueous phase was adjusted to pH 1 using hydrochloric acid, resulting in the precipitation of a solid. Filtration with suction and 3 hours of drying under reduced pressure at 40° C. gave 88 g (70% of theory) of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid [log P (pH 2.3)=0.57]. The aqueous phase was extracted with ethyl acetate and the organic phase was concentrated, which gave another 5.1 g (2.1% of theory) of product.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
29.5 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1.[OH-].[K+]>C(O)C.O>[I:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
IC1=NN(C=C1C(=O)OCC)C
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
29.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
340 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 days of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after separation
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of a solid
FILTRATION
Type
FILTRATION
Details
Filtration with suction and 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
of drying under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
IC1=NN(C=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
AMOUNT: PH
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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